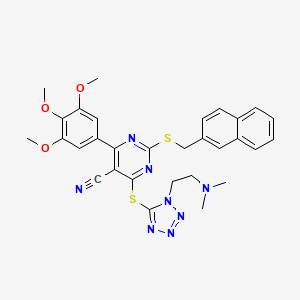

Dcn1-ubc12-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H30N8O3S2 |

|---|---|

Molecular Weight |

614.7 g/mol |

IUPAC Name |

4-[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanyl-2-(naphthalen-2-ylmethylsulfanyl)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C30H30N8O3S2/c1-37(2)12-13-38-30(34-35-36-38)43-28-23(17-31)26(22-15-24(39-3)27(41-5)25(16-22)40-4)32-29(33-28)42-18-19-10-11-20-8-6-7-9-21(20)14-19/h6-11,14-16H,12-13,18H2,1-5H3 |

InChI Key |

NLAXDJPKEZXJJM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1C(=NN=N1)SC2=NC(=NC(=C2C#N)C3=CC(=C(C(=C3)OC)OC)OC)SCC4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of DCN1-UBC12 Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of small molecule inhibitors targeting the protein-protein interaction (PPI) between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme E2 M (UBC12). DCN1 acts as a scaffold-like E3 ligase for the NEDD8 conjugation pathway, which is crucial for the activation of Cullin-RING E3 ubiquitin ligases (CRLs). The DCN1-UBC12 interaction is a critical node in this pathway, and its inhibition presents a promising therapeutic strategy for various diseases, including cancer.

The Neddylation Cascade and the Role of DCN1-UBC12

The neddylation pathway is a post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the ubiquitin-like protein NEDD8 to substrate proteins, most notably the Cullin family of proteins. This process is essential for the activation of CRLs, which in turn regulate the degradation of a vast number of proteins involved in critical cellular processes such as cell cycle progression, signal transduction, and DNA damage repair.[1]

The transfer of NEDD8 to Cullins is a multi-step enzymatic cascade involving a NEDD8-activating enzyme (E1), a NEDD8-conjugating enzyme (E2), and a NEDD8 ligase (E3). DCN1 functions as a critical component of the E3 ligase complex, facilitating the transfer of NEDD8 from the E2 enzyme, UBC12, to the Cullin scaffold. By binding to both UBC12 and the Cullin, DCN1 brings the donor and acceptor of NEDD8 into close proximity, thereby catalyzing the neddylation reaction.[2]

Mechanism of Action of DCN1-UBC12 Inhibitors

Inhibitors of the DCN1-UBC12 interaction act by physically blocking the binding interface between these two proteins. This disruption prevents the efficient transfer of NEDD8 to Cullins, leading to a decrease in the neddylated, active form of Cullins. Consequently, the associated CRLs remain in an inactive state, resulting in the accumulation of their substrate proteins.

A key downstream consequence of inhibiting the DCN1-UBC12 interaction, particularly with selective inhibitors, is the accumulation of Nuclear factor erythroid 2-related factor 2 (NRF2), a substrate of the CRL3 complex.[3][4] NRF2 is a master regulator of the antioxidant response, and its stabilization can protect cells from oxidative stress. This selective inhibition of Cullin 3 neddylation, as opposed to broad inhibition of the entire neddylation pathway, offers a more targeted therapeutic approach with a potentially improved safety profile.

There are two main classes of DCN1-UBC12 inhibitors:

-

Reversible Inhibitors: These small molecules bind non-covalently to a well-defined pocket on the surface of DCN1, competing with the N-terminus of UBC12.

-

Covalent Inhibitors: These compounds form a permanent covalent bond with a specific residue, often a cysteine, within the UBC12 binding site on DCN1, leading to irreversible inhibition.

Quantitative Data of DCN1-UBC12 Inhibitors

The following tables summarize the binding affinities and inhibitory concentrations of several key DCN1-UBC12 inhibitors.

Table 1: Reversible Inhibitors

| Inhibitor | Target(s) | K_i (nM) | K_d (nM) | IC_50 (nM) | Notes |

| DI-591 | DCN1, DCN2 | 12 (DCN1), 10.4 (DCN2) | - | - | High-affinity, cell-permeable. Selective for DCN1/2 over DCN3-5.[5][6][7][8][9] |

| DI-404 | DCN1 | - | 6.9 | - | Potent peptidomimetic inhibitor.[1][10][11][12] |

| NAcM-OPT | DCN1-UBE2M | - | - | 79 (TR-FRET) | Reversible inhibitor targeting the N-acetylated UBE2M interaction.[13][14][15][16][17] |

Table 2: Covalent Inhibitors

| Inhibitor | Target | K_i (nM) | IC_50 (nM) | Notes |

| DI-1859 | DCN1 | <1 | 4.6 | Potent and selective covalent inhibitor.[3][4][18][19][20] |

Signaling Pathway and Inhibitory Mechanism

The following diagrams illustrate the neddylation pathway and the mechanism of action of DCN1-UBC12 inhibitors.

The Neddylation Cascade.

Inhibitor Mechanism of Action.

Experimental Protocols

Detailed methodologies for key experiments used to characterize DCN1-UBC12 inhibitors are provided below.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for DCN1-UBC12 Interaction

This assay is used to quantify the interaction between DCN1 and UBC12 in a high-throughput format.

Materials:

-

Recombinant His-tagged DCN1

-

Recombinant Biotinylated-UBC12

-

AlphaLISA Nickel Chelate Donor Beads

-

AlphaLISA Streptavidin Acceptor Beads

-

AlphaLISA Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

-

384-well white OptiPlate

Protocol:

-

Reagent Preparation:

-

Dilute His-DCN1 and Biotin-UBC12 to desired concentrations in AlphaLISA Assay Buffer.

-

Prepare a suspension of Ni-Chelate Donor and Streptavidin Acceptor beads in the same buffer. Protect from light.

-

-

Assay Procedure:

-

Add 5 µL of the inhibitor compound at various concentrations (or DMSO as a control) to the wells of a 384-well plate.

-

Add 5 µL of His-DCN1 solution to each well.

-

Add 5 µL of Biotin-UBC12 solution to each well.

-

Incubate at room temperature for 60 minutes.

-

Add 10 µL of the mixed AlphaLISA beads solution to each well.

-

Incubate at room temperature in the dark for 60 minutes.

-

-

Data Acquisition:

-

Read the plate on an AlphaLISA-compatible plate reader (e.g., EnVision) with excitation at 680 nm and emission detection at 615 nm.

-

-

Data Analysis:

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay used to measure the DCN1-UBC12 interaction.

Materials:

-

Recombinant GST-tagged DCN1

-

Recombinant His-tagged UBC12

-

Anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate)

-

Anti-His antibody labeled with an acceptor fluorophore (e.g., d2)

-

TR-FRET Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

384-well low-volume black plate

Protocol:

-

Reagent Preparation:

-

Dilute GST-DCN1, His-UBC12, and the labeled antibodies to their optimal concentrations in TR-FRET Assay Buffer.

-

-

Assay Procedure:

-

Add 4 µL of the inhibitor compound at various concentrations (or DMSO) to the wells.

-

Add 4 µL of a pre-mixed solution of GST-DCN1 and anti-GST-Europium antibody.

-

Add 4 µL of a pre-mixed solution of His-UBC12 and anti-His-d2 antibody.

-

Incubate at room temperature for 2-4 hours, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader with excitation at 337 nm and emission detection at 620 nm (donor) and 665 nm (acceptor).

-

-

Data Analysis:

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the binding kinetics (association and dissociation rates) and affinity (KD) of inhibitors to DCN1.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant DCN1 protein

-

Inhibitor compounds

-

Running Buffer (e.g., HBS-EP+: 10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Protocol:

-

Ligand Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject DCN1 protein (e.g., at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

-

Deactivate the remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding:

-

Prepare a dilution series of the inhibitor compound in Running Buffer.

-

Inject the different concentrations of the inhibitor over the DCN1-immobilized surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection as a blank.

-

Monitor the association and dissociation phases in real-time.

-

-

Surface Regeneration:

-

If necessary, regenerate the sensor surface between inhibitor injections with a short pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference flow cell data and the blank injection data from the sensorgrams.

-

Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[30][31][32][33][34]

-

Experimental and Logical Workflow

The following diagram outlines a typical workflow for the discovery and characterization of DCN1-UBC12 interaction inhibitors.

Inhibitor Discovery Workflow.

Conclusion

Inhibitors of the DCN1-UBC12 interaction represent a novel and promising class of therapeutic agents. By disrupting a key step in the neddylation pathway, these molecules can selectively modulate the activity of specific Cullin-RING ligases, leading to the accumulation of tumor-suppressive and cytoprotective proteins. The detailed mechanistic understanding and the robust experimental methodologies outlined in this guide provide a solid foundation for the continued research and development of DCN1-UBC12 inhibitors for the treatment of cancer and other diseases.

References

- 1. medkoo.com [medkoo.com]

- 2. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DI-591 | TargetMol [targetmol.com]

- 7. DI-591 | CymitQuimica [cymitquimica.com]

- 8. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DI-404 | DCN1-UBC12 inhibitor | Probechem Biochemicals [probechem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NAcM-OPT | DCN1 inhibitor | Probechem Biochemicals [probechem.com]

- 14. NAcM-OPT - Focus Biomolecules [mayflowerbio.com]

- 15. astorscientific.us [astorscientific.us]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. DI-1859 | DCN1 inhibitor | Probechem Biochemicals [probechem.com]

- 19. researchgate.net [researchgate.net]

- 20. glpbio.com [glpbio.com]

- 21. bitesizebio.com [bitesizebio.com]

- 22. researchgate.net [researchgate.net]

- 23. resources.revvity.com [resources.revvity.com]

- 24. resources.revvity.com [resources.revvity.com]

- 25. hwpi.harvard.edu [hwpi.harvard.edu]

- 26. researchgate.net [researchgate.net]

- 27. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. An In Vitro Förster Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Protein–Protein Interactions in SUMOylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 30. path.ox.ac.uk [path.ox.ac.uk]

- 31. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]

- 33. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 34. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DCN1 in Cullin Neddylation: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The modification of proteins by the ubiquitin-like molecule NEDD8, a process termed neddylation, is critical for the activation of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). CRLs are pivotal in regulating approximately 20% of the mammalian proteome, making their activation a key control point in cellular homeostasis. Defective in Cullin Neddylation 1 (DCN1), also known as DCUN1D1, functions as a crucial scaffold-like E3 ligase that facilitates the transfer of NEDD8 from the E2 conjugating enzyme (UBC12) to the cullin scaffold. This event triggers a conformational change in the CRL complex, unleashing its ubiquitin ligase activity. Given its essential role, DCN1 has emerged as a compelling therapeutic target for diseases characterized by dysregulated CRL activity, including numerous cancers and fibrotic conditions. This guide provides an in-depth technical overview of DCN1's function, quantitative data on its interactions, detailed experimental protocols for its study, and visual diagrams of the key pathways and workflows.

The Mechanism of DCN1 in Cullin Neddylation

Cullin neddylation is a multi-step enzymatic cascade analogous to ubiquitination, involving E1 activating, E2 conjugating, and E3 ligating enzymes. DCN1, in concert with the RING protein RBX1, constitutes the E3 ligase machinery for this process.

-

Scaffolding Function : DCN1 acts as a scaffold, simultaneously binding both the cullin protein and the NEDD8-charged E2 enzyme, UBC12 (also known as UBE2M).[1][2] This tripartite interaction is essential for efficiently positioning the NEDD8 molecule for transfer.

-

Interaction with UBC12 : The interaction between DCN1 and UBC12 is mediated by a well-defined binding groove on DCN1 that recognizes the N-terminally acetylated 12-residue peptide of UBC12.[3] This interaction is a critical nexus for neddylation and has become a primary focus for small molecule inhibitor development.

-

Interaction with Cullins : DCN1 possesses a C-terminal "PONY" (Potentiating Neddylation) domain which directly interacts with the cullin subunit.[4] The affinity of DCN1 for different cullins varies, with a notably higher affinity for CUL3, which explains why inhibitors targeting the DCN1-UBC12 interface can selectively block the neddylation of CUL3.[5][6]

-

CRL Activation : By facilitating the covalent attachment of NEDD8 to a conserved lysine residue on the cullin C-terminal domain, DCN1 induces a significant conformational change. This change prevents the binding of the CRL inhibitor CAND1 and promotes the assembly of a functional CRL complex, thereby activating its ubiquitin ligase activity.[7][8]

Quantitative Data: Binding Affinities and Inhibitor Potency

The development of DCN1-targeted therapies relies on a quantitative understanding of its interactions. Techniques such as Biolayer Interferometry (BLI), Fluorescence Polarization (FP), and Isothermal Titration Calorimetry (ITC) have been employed to determine the binding affinities of DCN1 with its partners and inhibitors.

| Compound/Peptide | Target(s) | Assay Type | Binding Affinity / Potency | Reference |

| DI-404 | DCN1 | BLI | KD = 6.9 nM | [1] |

| DI-591 | DCN1, DCN2 | FP | Ki = 10-12 nM | [5][6] |

| DI-1548 | DCN1 | (Cellular Assay) | ~1000x more potent than DI-591 | [9] |

| DI-1859 | DCN1 | (Cellular Assay) | ~1000x more potent than DI-591 | [9] |

| NAcM-OPT | DCN1-UBC12 Interaction | FP | IC50 = 80 nM | [10] |

| NAcM-COV (covalent) | DCN1 (Cys115) | FP | IC50 = 28 nM | [10] |

| Compound 35 | DCN1, DCN2 | BLI | Kd = 21.9 nM (DCN1), 11.2 nM (DCN2) | [3] |

| WS-383 | DCN1-UBC12 Interaction | (Biochemical Assay) | IC50 = 11 nM | [10] |

| DC-2 | DCN1-UBC12 Interaction | (Biochemical Assay) | IC50 = 15 nM | [10] |

Signaling and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental strategies is crucial for understanding and investigating the role of DCN1.

Experimental Protocols

Detailed and validated protocols are essential for the accurate study of DCN1 function and inhibition.

In Vitro Cullin Neddylation Assay

This assay reconstitutes the neddylation cascade to measure the ability of DCN1 to facilitate cullin neddylation and to test the efficacy of inhibitors.

Materials:

-

Recombinant human NAE1/UBA3 (E1)

-

Recombinant human UBC12 (E2)

-

Recombinant human DCN1

-

Recombinant human Cullin-RBX1 complex (e.g., CUL3-RBX1)

-

Recombinant human NEDD8

-

Neddylation Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.1 mM DTT

-

ATP solution (100 mM)

-

2x Laemmli Sample Buffer (non-reducing)

-

Primary antibodies (anti-Cullin, anti-NEDD8) and secondary HRP-conjugated antibody

-

SDS-PAGE gels and Western blotting equipment

Procedure:

-

Prepare a master mix in Neddylation Buffer containing E1 (e.g., 50 nM), E2 (e.g., 200 nM), DCN1 (e.g., 500 nM), Cullin-RBX1 (e.g., 500 nM), and NEDD8 (e.g., 5 µM).

-

If testing an inhibitor, pre-incubate the master mix with the compound (or DMSO vehicle control) for 15-30 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). A time-course experiment can be performed to determine optimal kinetics.

-

Stop the reaction by adding an equal volume of 2x non-reducing Laemmli Sample Buffer. Do not boil the samples if you wish to preserve thioester intermediates.

-

Resolve the proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Perform Western blot analysis using an anti-cullin antibody. The neddylated form of the cullin will appear as a higher molecular weight band (~8 kDa shift) compared to the unneddylated form. The ratio of neddylated to total cullin can be quantified using densitometry.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target (DCN1) within intact cells.[9] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

-

Cultured cells (e.g., U2OS, KYSE70)

-

Cell culture medium, PBS, trypsin

-

DCN1 inhibitor compound and DMSO (vehicle control)

-

PCR tubes or plates

-

Thermal cycler

-

Lysis Buffer: PBS with protease inhibitor cocktail

-

Syringe or sonicator for lysis

-

High-speed refrigerated centrifuge

-

SDS-PAGE and Western blotting equipment, anti-DCN1 antibody

Procedure:

-

Culture cells to ~80-90% confluency.

-

Treat cells with the DCN1 inhibitor or DMSO at the desired concentrations for 1-2 hours in the incubator.

-

Harvest the cells, wash with PBS, and resuspend in Lysis Buffer.

-

Aliquot the cell suspension into PCR tubes for each temperature point.

-

Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by cooling to 4°C for 3 minutes. Include an unheated control.

-

Lyse the cells by subjecting them to three freeze-thaw cycles (liquid nitrogen followed by a room temperature water bath) or by sonication.

-

Pellet the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Analyze the amount of soluble DCN1 remaining in the supernatant at each temperature point by Western blotting.

-

A positive result is indicated by a shift in the melting curve to a higher temperature for the compound-treated samples compared to the DMSO control, signifying stabilization of DCN1.

Co-Immunoprecipitation (Co-IP) to Assess DCN1-UBC12 Interaction

This protocol is used to determine if a compound can disrupt the interaction between DCN1 and UBC12 in a cellular context.[6]

Materials:

-

Cultured cells expressing DCN1 and UBC12

-

DCN1 inhibitor compound and DMSO

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

-

Anti-DCN1 antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer: Co-IP Lysis Buffer with reduced detergent (e.g., 0.1% NP-40)

-

Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)

-

Anti-UBC12 and anti-DCN1 antibodies for Western blotting

Procedure:

-

Treat cultured cells with the inhibitor or DMSO for the desired time.

-

Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

(Optional) Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate a portion of the lysate with the anti-DCN1 antibody (or an IgG control) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluates by Western blotting. Probe one blot with anti-UBC12 antibody and another with anti-DCN1 antibody (to confirm successful IP). A decrease in the amount of co-precipitated UBC12 in the inhibitor-treated sample indicates disruption of the DCN1-UBC12 interaction.

Conclusion and Future Directions

DCN1 is a validated and critical component of the neddylation pathway, acting as a specific E3 ligase for cullin activation. Its well-defined interaction surface with UBC12 has proven to be a druggable pocket, leading to the development of potent and selective inhibitors. These inhibitors, particularly those that selectively modulate CUL3 neddylation, serve as powerful chemical probes to dissect the roles of individual CRLs and hold significant therapeutic promise. Future research will likely focus on developing inhibitors with improved pharmacokinetic properties for in vivo applications, exploring the therapeutic potential of DCN1 inhibition in a wider range of diseases, and further elucidating the nuanced regulatory mechanisms governing the activity of different DCN-like proteins. The protocols and data presented in this guide offer a robust framework for researchers and drug developers to advance our understanding and therapeutic targeting of this pivotal enzyme.

References

- 1. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting cullin neddylation for cancer and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dcn1 functions as a scaffold-type E3 ligase for cullin neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 9. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Pyrazolo-Pyridone DCN1 Inhibitors Controlling Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of UBC12 in the Neddylation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the E2 conjugating enzyme, Ubiquitin-Conjugating Enzyme 12 (UBC12), a critical component of the neddylation pathway. We will delve into its core functions, enzymatic kinetics, key molecular interactions, and the experimental methodologies used to investigate its activity. This document is intended to serve as a comprehensive resource for researchers in academia and industry focused on oncology, protein degradation, and drug discovery targeting the ubiquitin-proteasome system.

Introduction to the Neddylation Pathway and UBC12

The neddylation pathway is a post-translational modification process analogous to ubiquitination, involving the covalent attachment of the Neural Precursor Cell Expressed, Developmentally Downregulated 8 (NEDD8) protein to substrate proteins. This process is fundamental for the regulation of Cullin-RING E3 ubiquitin ligases (CRLs), which are the largest family of E3 ligases and play a crucial role in protein homeostasis by targeting a vast number of proteins for proteasomal degradation.

The activation of CRLs is dependent on the neddylation of the cullin subunit. This modification induces a conformational change in the CRL complex, which is essential for its ubiquitin ligase activity. The neddylation cascade involves a three-step enzymatic reaction analogous to ubiquitination, mediated by an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12), and typically an E3 ligase for substrate specificity.

UBC12, also known as UBE2M, is the primary E2 conjugating enzyme in this pathway. It is responsible for accepting activated NEDD8 from the NAE and transferring it to the cullin scaffold of the CRL complex. Given its central role, UBC12 represents a key regulatory node and a potential therapeutic target for diseases characterized by dysregulated CRL activity, such as cancer.

The Molecular Mechanism of UBC12 in Neddylation

The transfer of NEDD8 from the E1 enzyme, NAE (a heterodimer of APP-BP1 and UBA3), to the cullin substrate is facilitated by UBC12. The process can be broken down into the following key steps:

-

NEDD8 Activation: ATP-dependent activation of NEDD8 by the NAE results in the formation of a high-energy thioester bond between the C-terminus of NEDD8 and a cysteine residue in the UBA3 subunit of NAE.

-

Transthiolation to UBC12: Activated NEDD8 is then transferred from NAE to the active site cysteine of UBC12, forming a new thioester linkage (UBC12~NEDD8).

-

Cullin Neddylation: The UBC12~NEDD8 conjugate interacts with the cullin subunit of the CRL. This interaction is significantly enhanced by a co-factor, Defective in Cullin Neddylation 1 (DCN1), which acts as a scaffold, bringing UBC12 and the cullin into close proximity. DCN1 promotes the efficient transfer of NEDD8 from UBC12 to a specific lysine residue on the cullin.

-

CRL Activation: The neddylation of the cullin subunit induces a conformational change in the CRL complex, leading to its activation and subsequent ubiquitination of target substrates.

Below is a diagram illustrating the core neddylation pathway with a focus on UBC12's role.

DCN1-UBC12: A Critical Node in the Neddylation Pathway and a Promising Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The post-translational modification of proteins by the Neural precursor cell Expressed Developmentally Down-regulated 8 (NEDD8) protein, a process termed neddylation, is a critical regulator of the ubiquitin-proteasome system. This pathway is frequently dysregulated in various human cancers, leading to aberrant protein degradation and promoting tumorigenesis. At the heart of the neddylation cascade lies the enzymatic interaction between the NEDD8 E3 ligase, Defective in Cullin Neddylation 1 (DCN1, also known as DCUN1D1), and the NEDD8-conjugating E2 enzyme, UBC12. This interaction is pivotal for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases that target a plethora of substrates involved in cell cycle control, DNA damage response, and signal transduction. The frequent overexpression of both DCN1 and UBC12 in multiple cancer types, coupled with its correlation with poor patient prognosis, has spotlighted the DCN1-UBC12 axis as a compelling therapeutic target for novel anti-cancer strategies. This technical guide provides a comprehensive overview of the DCN1-UBC12 interaction, its role in cancer, and methodologies to investigate its potential as a therapeutic target.

The Neddylation Pathway: A Central Role for DCN1-UBC12

The neddylation pathway is a three-step enzymatic cascade analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme, and an E3 ligase. DCN1 functions as a scaffold-like E3 ligase that facilitates the transfer of NEDD8 from the charged UBC12~NEDD8 conjugate to a cullin subunit within a CRL complex. This neddylation event induces a conformational change in the CRL, leading to its activation and subsequent ubiquitination and degradation of its specific substrates.[1]

Dysregulation of this pathway, often through the overexpression of key components like DCN1 and UBC12, leads to the hyperactivation of CRLs. This results in the accelerated degradation of tumor suppressor proteins, such as p21 and p27, thereby promoting uncontrolled cell proliferation and survival.[2]

Signaling Pathway of DCN1-UBC12 Mediated Cullin Neddylation

Caption: The DCN1-UBC12 mediated cullin neddylation pathway leading to CRL activation.

Quantitative Expression of DCN1 and UBC12 in Cancer

Elevated expression of DCN1 and UBC12 has been reported in a multitude of cancer types and is often associated with advanced disease and poor clinical outcomes. The following tables summarize the quantitative data on their expression levels and prognostic significance.

| Gene | Cancer Type | Expression Change | % of Cases with High Expression | Association with Prognosis | Reference |

| DCN1 (DCUN1D1) | Prostate Cancer | Upregulated | 42% (adenocarcinoma) | High expression associated with higher Gleason score, metastasis, and pathological stage. | [2] |

| Glioma | Increased mRNA and protein levels | Not specified | Higher expression correlates with poorer survival. | [3] | |

| UBC12 | Lung Cancer | Significantly higher mRNA levels in tumor vs. normal tissue | Increases with disease stage | High expression correlates with poor survival. | |

| Colorectal Cancer | Upregulated | 65.11% (UBE2Q2, a related E2) | Overexpression may have implications in pathogenesis. | [4] | |

| Breast Cancer | Not specified | Not specified | High expression of related genes can correlate with outcomes. | [5] | |

| Glioma (Lower-Grade) | Higher mRNA and protein levels | Not specified | High expression associated with shorter survival time. | [6] |

This table is a synthesis of data from multiple sources and is intended for comparative purposes. For detailed statistics, please refer to the cited literature.

Experimental Protocols for Investigating the DCN1-UBC12 Interaction

Co-Immunoprecipitation (Co-IP) to Confirm DCN1-UBC12 Interaction

This protocol describes the immunoprecipitation of an endogenous protein to identify its binding partners.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Anti-DCN1 or Anti-UBC12 antibody

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

-

Elution Buffer (e.g., 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels, transfer apparatus, and western blotting reagents

Procedure:

-

Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing (Optional):

-

Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody (anti-DCN1 or anti-UBC12) or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding Elution Buffer or 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with antibodies against the reciprocal binding partner (e.g., if DCN1 was immunoprecipitated, probe with anti-UBC12 antibody) and the bait protein as a positive control.

-

In Vitro Neddylation Assay

This assay reconstitutes the neddylation reaction in a test tube to assess the activity of the enzymatic cascade and the effect of potential inhibitors.

Materials:

-

Recombinant human NEDD8, NAE (E1), UBC12 (E2), DCN1 (E3), and a cullin substrate (e.g., CUL1-RBX1)

-

Neddylation Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl2, 0.1 mM DTT)

-

ATP solution (10 mM)

-

Test inhibitor or vehicle control (DMSO)

-

SDS-PAGE sample buffer

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the Neddylation Reaction Buffer, ATP, NEDD8, NAE, and UBC12.

-

Add the test inhibitor at various concentrations or the vehicle control.

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

-

Initiate Neddylation:

-

Add the cullin substrate and DCN1 to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Stop Reaction:

-

Terminate the reaction by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Analyze the reaction products by SDS-PAGE and western blotting using an antibody specific for the cullin substrate.

-

A successful neddylation reaction will result in a higher molecular weight band corresponding to the NEDD8-conjugated cullin. The intensity of this band will decrease in the presence of an effective inhibitor.

-

Experimental Workflow for DCN1-UBC12 Inhibitor Screening

Caption: A typical workflow for the discovery and validation of DCN1-UBC12 interaction inhibitors.

Conclusion and Future Directions

The DCN1-UBC12 interaction represents a critical bottleneck in the neddylation pathway, making it an attractive and specific target for therapeutic intervention in oncology. The development of small molecule inhibitors that disrupt this protein-protein interaction holds immense promise for selectively modulating the activity of CRLs, thereby restoring the stability of key tumor suppressors and inducing cancer cell death. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting the DCN1-UBC12 axis. Future efforts should focus on the discovery of potent and selective inhibitors with favorable pharmacokinetic properties, and on the identification of predictive biomarkers to guide their clinical development and patient selection. The continued investigation into the intricate regulation of the neddylation pathway will undoubtedly unveil new avenues for cancer therapy.

References

- 1. DCUN1D1 and neddylation: Potential targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Decorin‐mediated inhibition of the migration of U87MG glioma cells involves activation of autophagy and suppression of TGF‐β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression Status of UBE2Q2 in Colorectal Primary Tumors and Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Longer Survival in Patients with Breast Cancer with Cyclin D1 Over-Expression after Tumor Recurrence: Longer, but Occupied with Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSN1 may predict poor prognosis of lower-grade glioma patients and be a potential target for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Protein Degradation: A Technical Guide to the Biological Consequences of DCN1-UBC12 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate dance of protein synthesis and degradation is fundamental to cellular homeostasis. A key regulatory nexus in this process is the neddylation of cullin proteins, a post-translational modification essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of enzymes responsible for targeting proteins for degradation. The interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme E2 M (UBC12) is a critical bottleneck in this pathway. This technical guide provides an in-depth exploration of the biological ramifications of inhibiting the DCN1-UBC12 interaction, a strategy of burgeoning interest in therapeutic development. We will delve into the molecular mechanisms, downstream signaling consequences, and the potential of DCN1-UBC12 inhibitors in oncology and other disease areas. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to equip researchers with a comprehensive understanding of this pivotal therapeutic target.

Introduction: The Neddylation Cascade and the DCN1-UBC12 Axis

Protein neddylation is a reversible post-translational modification that involves the covalent attachment of the ubiquitin-like protein NEDD8 to substrate proteins.[1] This process is catalyzed by a three-enzyme cascade analogous to ubiquitination, involving a NEDD8-activating enzyme (E1), a NEDD8-conjugating enzyme (E2), and a NEDD8 ligase (E3).[1][2] In mammalian cells, there are two NEDD8-specific E2 enzymes, UBC12 (also known as UBE2M) and UBE2F.[1][3]

The primary substrates for neddylation are the cullin proteins, which act as molecular scaffolds for CRLs.[1] Neddylation of a cullin protein induces a conformational change that is essential for the recruitment of a ubiquitin-charged E2 enzyme, thereby activating the CRL's ubiquitin ligase activity.[4] Given that CRLs regulate the turnover of approximately 20% of the proteome, their dysregulation is implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[5][6]

DCN1, also known as DCUN1D1, functions as a scaffold-like E3 ligase for cullin neddylation.[7] It facilitates the transfer of NEDD8 from the NEDD8-charged E2 enzyme, UBC12, to the cullin scaffold.[7] The interaction between DCN1 and the N-terminus of UBC12 is a crucial step in this process.[8] Therefore, inhibiting this protein-protein interaction (PPI) presents a compelling strategy to modulate CRL activity.[1]

Biological Consequences of DCN1-UBC12 Inhibition

Targeting the DCN1-UBC12 interaction offers a more selective approach to modulating neddylation compared to broad inhibition of the E1 activating enzyme.[1] The primary biological consequence of inhibiting this interaction is the disruption of cullin neddylation, leading to the inactivation of specific CRLs and the subsequent accumulation of their substrate proteins.

Selective Inhibition of Cullin-RING Ligase 3 (CRL3)

A significant finding in the study of DCN1-UBC12 inhibitors is their remarkable selectivity for inhibiting the neddylation of cullin 3 (CUL3) over other cullin family members.[5][9] Small molecule inhibitors like DI-591 have been shown to selectively convert cellular CUL3 into its un-neddylated, inactive form with minimal impact on CUL1, CUL2, CUL4A, CUL4B, and CUL5.[5][9] This selectivity provides a powerful tool to dissect the specific roles of CRL3 in various biological processes.

Accumulation of CRL3 Substrates: The NRF2 Pathway

The inactivation of CRL3 leads to the stabilization and accumulation of its downstream substrates. A key substrate of CRL3 is the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2).[10] Under normal conditions, CRL3, with KEAP1 as the substrate receptor, targets NRF2 for ubiquitination and subsequent proteasomal degradation.[11]

Inhibition of the DCN1-UBC12 interaction blocks CUL3 neddylation, inactivates CRL3, and thus leads to the accumulation of NRF2.[10][11] NRF2 then translocates to the nucleus and activates the transcription of a battery of cytoprotective genes containing antioxidant response elements (AREs) in their promoters.[12] These genes encode for proteins involved in antioxidant defense and detoxification, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase 1 (HO-1).[10][13]

This NRF2-mediated antioxidant response has significant therapeutic implications. For instance, DCN1-UBC12 inhibitors have been shown to protect mice from acetaminophen-induced liver damage by inducing NRF2 and its target genes.[10][11] Furthermore, in models of renal fibrosis, inhibition of DCN1 with the compound NAcM-OPT attenuated fibrosis by selectively inhibiting CUL3 neddylation, leading to NRF2 accumulation and subsequent inhibition of the TGFβ-Smad2/3 signaling pathway.[9][14][15]

Implications in Oncology

The dysregulation of CRLs is a common feature in many cancers.[7] DCN1 itself is amplified in various human cancers, and its overexpression is often associated with poor prognosis.[7][8] Inhibiting the DCN1-UBC12 interaction has emerged as a promising anti-cancer strategy.

The accumulation of tumor-suppressive CRL substrates is a key mechanism of action. For example, the tumor suppressors p21 (CDKN1A) and p27 (CDKN1B), which are substrates of CRL1, can accumulate following DCN1-UBC12 inhibition, leading to cell cycle arrest and a reduction in cancer cell proliferation.[7][16][17] Inhibitors such as WS-383 and DC-2 have been shown to induce the accumulation of p21 and NRF2 in gastric and lung cancer cells.[8]

Quantitative Data on DCN1-UBC12 Inhibitors

A growing number of small molecule inhibitors targeting the DCN1-UBC12 interaction have been developed. Their potency and selectivity are summarized in the tables below.

| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| DI-591 | DCN1 | Fluorescence Polarization | 12 | - | [1][4][5][9][18] |

| DCN2 | Fluorescence Polarization | 10.4 | - | [1][4][5][9][18] | |

| DI-404 | DCN1 | - | <10 (KD) | - | [19] |

| NAcM-OPT | DCN1-UBE2M | TR-FRET | - | 79 | [7][20][21] |

| WS-383 | DCN1-UBC12 | - | - | 11 | [8] |

| DC-2 | DCN1-UBC12 | - | - | 15 | [2][8] |

| DI-1548 | DCN1 | - | - | - | [10][11] |

| DI-1859 | DCN1 | - | - | - | [11] |

| Note: Ki (inhibition constant) and KD (dissociation constant) are measures of binding affinity, while IC50 is the concentration of an inhibitor that reduces the response by 50%.[22][23] |

| Inhibitor | Cell Line | Effect | Concentration | Reference(s) |

| DI-591 | KYSE70 | Disrupts DCN1-UBC12 interaction | 0-10 µM | [1][18] |

| THLE2 | Increases NQO1 and HO1 mRNA | 10 µM | [1][18] | |

| NAcM-OPT | HK-2, NRK-49F | Alleviates TGFβ1-induced fibrosis | up to 10 µM | [14][24] |

| DI-1548 | - | Induces NRF2 accumulation | 0.3–1 nM | [10] |

| DI-1859 | - | Induces NRF2 accumulation | 0.3–1 nM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological consequences of DCN1-UBC12 inhibition.

Co-Immunoprecipitation to Assess DCN1-UBC12 Interaction

This protocol is designed to determine if a small molecule inhibitor can disrupt the interaction between DCN1 and UBC12 in a cellular context.

Materials:

-

Cells expressing endogenous or tagged DCN1 and UBC12

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against DCN1 or a tag (for immunoprecipitation)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Antibodies against DCN1 and UBC12 (for Western blotting)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency and treat with the DCN1-UBC12 inhibitor or vehicle control for the desired time and concentration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Immunoprecipitation:

-

Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-DCN1) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing: Pellet the beads and wash three times with wash buffer.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blotting: Analyze the eluted proteins and input lysates by SDS-PAGE and Western blotting using antibodies against DCN1 and UBC12. A decrease in the amount of UBC12 co-immunoprecipitated with DCN1 in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

Western Blotting for Cullin Neddylation Status

This protocol allows for the assessment of changes in the neddylation state of cullin proteins upon inhibitor treatment. Neddylated cullins migrate slower on an SDS-PAGE gel than their un-neddylated counterparts.[25]

Materials:

-

Cell lysates from inhibitor-treated and control cells

-

SDS-PAGE gels (gradient gels, e.g., 4-20%, are recommended for better separation)[26]

-

Western blotting apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against specific cullins (e.g., anti-CUL3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the cullin of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. A shift in the band pattern, with an increase in the lower molecular weight (un-neddylated) band and a decrease in the higher molecular weight (neddylated) band in the inhibitor-treated samples, indicates inhibition of cullin neddylation.

In Vitro Neddylation Assay

This assay reconstitutes the neddylation reaction in a test tube to directly assess the inhibitory effect of a compound on the enzymatic cascade.[26]

Materials:

-

Recombinant NEDD8-activating enzyme (NAE1/UBA3)

-

Recombinant NEDD8-conjugating enzyme (UBC12)

-

Recombinant DCN1

-

Recombinant cullin protein (e.g., CUL3/RBX1)

-

Recombinant NEDD8

-

ATP

-

Neddylation reaction buffer (containing MgCl2 and DTT)

-

Inhibitor compound

-

SDS-PAGE sample buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the neddylation reaction buffer, ATP, NEDD8, NAE1/UBA3, UBC12, DCN1, and the cullin substrate.

-

Inhibitor Addition: Add the inhibitor compound at various concentrations or a vehicle control.

-

Initiate Reaction: Initiate the reaction by adding the final component (e.g., ATP or enzyme) and incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Quench Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the cullin protein to visualize the neddylated and un-neddylated forms. A dose-dependent decrease in the neddylated cullin band indicates inhibition of the neddylation cascade.

Visualizing the Pathways and Workflows

DCN1-UBC12 Signaling Pathway

Caption: The DCN1-UBC12 signaling pathway leading to CRL3 activation and NRF2 degradation, and its inhibition.

Experimental Workflow for Inhibitor Characterization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DI-591 | CymitQuimica [cymitquimica.com]

- 6. Histological Evaluation of Renal Fibrosis in Mice [protocols.io]

- 7. NAcM-OPT | DCN1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.co.jp [abcam.co.jp]

- 12. Decline in transcriptional activity of Nrf2 causes age-related loss of glutathione synthesis, which is reversible with lipoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted Inhibition of Anti-Inflammatory Regulator Nrf2 Results in Breast Cancer Retardation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Blockade of neddylation through targeted inhibition of DCN1 alleviates renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. researchgate.net [researchgate.net]

- 17. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DI-591 | TargetMol [targetmol.com]

- 19. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medkoo.com [medkoo.com]

- 21. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of DCN1 and UBC12 Interaction: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and functional interplay between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme 12 (UBC12). The DCN1-UBC12 interaction is a critical node in the neddylation pathway, a post-translational modification process essential for the activation of Cullin-RING E3 ligases (CRLs). Given the central role of CRLs in regulating the stability of approximately 20% of cellular proteins, targeting the DCN1-UBC12 interface presents a promising strategy for therapeutic intervention in various diseases, including cancer.[1][2] This document outlines the key structural features of this interaction, presents quantitative binding data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Interaction: A Scaffold for Neddylation

DCN1 functions as a scaffold-like E3 ligase, bringing together the NEDD8-charged E2 enzyme, UBC12, and the cullin subunit of the CRL.[3][4] This proximity is crucial for the efficient transfer of NEDD8 to a conserved lysine residue on the cullin, a process that activates the CRL to ubiquitinate its substrates, targeting them for proteasomal degradation.[5][6][7] The interaction between DCN1 and UBC12 is primarily mediated by a well-defined binding groove on DCN1 that accommodates the N-terminal peptide of UBC12.[4][8][9] Notably, the N-terminal acetylation of UBC12 has been shown to enhance its binding affinity for DCN1.[1][4]

Quantitative Analysis of DCN1-UBC12 Interaction and Inhibition

The development of small molecule inhibitors targeting the DCN1-UBC12 interaction has provided valuable tools to probe the function of this complex and offers potential therapeutic avenues. The binding affinities of these inhibitors are critical parameters for their development and characterization.

| Compound/Peptide | Binding Affinity (Ki or KD) | Assay Method | Reference |

| DI-591 | Ki = 10-12 nM | Not Specified | [2][10] |

| DI-404 | KD = 6.7 nM | Not Specified | [1] |

| DI-404 | KD < 10 nM | Not Specified | [11] |

| NAcM-OPT | IC50 = 80 nM | Not Specified | [8] |

| Peptidomimetic Inhibitors | KD < 10 nM | Not Specified | [11] |

Signaling Pathway and Experimental Workflows

To fully understand the DCN1-UBC12 interaction, it is essential to visualize its place within the broader neddylation pathway and the experimental approaches used to study it.

Neddylation Signaling Pathway

The following diagram illustrates the key steps in the cullin neddylation pathway, highlighting the central role of the DCN1-UBC12 interaction.

Experimental Workflow: X-Ray Crystallography

Determining the three-dimensional structure of the DCN1-UBC12 complex is fundamental to understanding the molecular basis of their interaction.

Experimental Workflow: Co-Immunoprecipitation

Co-immunoprecipitation is a key technique to validate the interaction between DCN1 and UBC12 within a cellular environment.

Detailed Experimental Protocols

X-Ray Crystallography of the DCN1-UBC12 Complex

Objective: To determine the high-resolution three-dimensional structure of the DCN1-UBC12 complex.

Methodology:

-

Protein Expression and Purification:

-

Human DCN1 (e.g., residues 1-266) and UBC12 (e.g., residues 1-184) are individually expressed in E. coli as fusion proteins (e.g., with a His-tag or GST-tag).

-

Proteins are purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.

-

-

Complex Formation:

-

Purified DCN1 and UBC12 are mixed in a slight molar excess of one component (e.g., 1:1.2 ratio) and incubated to allow complex formation.

-

The complex is further purified by size-exclusion chromatography to separate the complex from any unbound protein.

-

-

Crystallization:

-

The purified DCN1-UBC12 complex is concentrated to a suitable concentration (e.g., 5-10 mg/mL).

-

Crystallization screening is performed using various commercially available or in-house prepared screens via sitting-drop or hanging-drop vapor diffusion methods at a constant temperature (e.g., 20°C).

-

-

Data Collection and Processing:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The collected data are processed (indexed, integrated, and scaled) using appropriate software (e.g., HKL2000 or XDS).

-

-

Structure Determination and Refinement:

-

The structure is solved by molecular replacement using known structures of DCN1 or UBC12 as search models.

-

The model is refined through iterative cycles of manual model building and computational refinement until satisfactory R-work and R-free values are achieved.

-

Co-Immunoprecipitation (Co-IP) for DCN1-UBC12 Interaction

Objective: To demonstrate the in vivo interaction between DCN1 and UBC12.

Methodology:

-

Cell Culture and Lysis:

-

HEK293T or other suitable cells are cultured to ~80-90% confluency.

-

Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared by incubation with protein A/G agarose/magnetic beads.

-

The pre-cleared lysate is incubated with a primary antibody specific for DCN1 or UBC12 overnight at 4°C with gentle rotation. A control immunoprecipitation is performed using a non-specific IgG antibody.

-

-

Immune Complex Capture:

-

Protein A/G beads are added to the lysate-antibody mixture and incubated for 1-4 hours at 4°C to capture the immune complexes.

-

-

Washing:

-

The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and subjected to Western blot analysis using an antibody against the co-immunoprecipitated protein (e.g., anti-UBC12 if anti-DCN1 was used for IP).

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantitatively measure the binding affinity and kinetics of the DCN1-UBC12 interaction.

Methodology:

-

Chip Preparation:

-

A sensor chip (e.g., CM5) is activated.

-

Recombinant DCN1 protein is immobilized onto the chip surface via amine coupling.

-

-

Binding Analysis:

-

A series of concentrations of UBC12 (the analyte) in a suitable running buffer are injected over the chip surface.

-

The association and dissociation of UBC12 are monitored in real-time by detecting changes in the refractive index at the sensor surface, generating sensorgrams.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Conclusion and Future Directions

The structural and biochemical understanding of the DCN1-UBC12 interaction provides a solid foundation for the structure-based design of potent and selective inhibitors.[8] The development of such inhibitors, like DI-591, has already demonstrated the feasibility of selectively targeting the neddylation of specific cullins, offering a more nuanced therapeutic approach than broad inhibition of the neddylation pathway.[9][10][12] Future research will likely focus on optimizing the pharmacological properties of existing inhibitors, exploring their therapeutic potential in a wider range of diseases, and further dissecting the specific roles of DCN1-mediated neddylation for different cullin-RING ligases. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these ongoing and future research endeavors in this exciting field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dcn1 functions as a scaffold-type E3 ligase for cullin neddylation | MRC PPU [ppu.mrc.ac.uk]

- 4. Targeting cullin neddylation for cancer and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of cullin-RING E3 ubiquitin-ligases by neddylation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cullin-RING Ligases and Protein Neddylation Biology and Therapeutics Introduction [hero.epa.gov]

- 7. Neddylation-induced conformational control regulates cullin RING ligase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]

- 12. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Selective Inhibition of Cullin 3 Neddylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective inhibition of Cullin 3 (CUL3) neddylation, a promising therapeutic strategy. It covers the core molecular pathway, profiles of selective inhibitors, and detailed experimental protocols for researchers in the field.

Introduction: The Role of Cullin 3 and Neddylation

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation, maintaining protein homeostasis.[1] Within this system, Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of enzymes that tag specific substrate proteins with ubiquitin, marking them for destruction by the proteasome.[2][3] The activity of CRLs is tightly regulated by neddylation, a post-translational modification where the ubiquitin-like protein NEDD8 is conjugated to a conserved lysine residue on the Cullin protein scaffold.[4][5] This modification induces a conformational change that activates the ligase.[6]

Cullin 3 (CUL3), a key member of the Cullin family, assembles CRL complexes with various BTB (Broad-Complex, Tramtrack and Bric a brac) domain-containing proteins, which function as substrate-specific adaptors.[7][8] These CUL3-based E3 ligases (CRL3) regulate a wide array of cellular processes, including stress responses, cell cycle progression, and differentiation, by targeting numerous substrates for degradation.[7][9] Given their central role, dysregulation of CRL3 activity is implicated in several human diseases, most notably cancer, making them attractive targets for therapeutic intervention.[2][7][10]

While pan-cullin neddylation inhibitors like MLN4924 (Pevonedistat) have shown anti-cancer activity, they block the neddylation of all cullins, potentially leading to broad toxicity.[11][12] This has driven the development of inhibitors that selectively target the neddylation of specific cullins. This guide focuses on the strategies and tools for the selective inhibition of CUL3.

The Cullin 3 Neddylation Pathway: A Unique Dependency

The neddylation cascade involves a series of enzymatic steps analogous to ubiquitination, involving an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase.[5] CUL3 neddylation exhibits a distinct dependency on a specific set of these enzymes.

-

E1 Activation : The NEDD8-activating enzyme (NAE), a heterodimer of APPBP1 and UBA3, activates NEDD8 in an ATP-dependent reaction.[5][13] This step is common for all cullin neddylation.

-

E2 Conjugation : The activated NEDD8 is transferred to a NEDD8-conjugating enzyme (E2). While two E2s exist (UBE2M/UBC12 and UBE2F), CUL3 neddylation primarily utilizes UBC12.[5][14]

-

E3 Ligation & DCN1 : The final transfer of NEDD8 from UBC12 to CUL3 is facilitated by a scaffold-like protein, DCN1 (Defective in Cullin Neddylation 1).[5] DCN1 acts as a co-E3 ligase or scaffold, binding to both CUL3 and the NEDD8-loaded UBC12, thereby bringing the enzyme and substrate into proximity for efficient NEDD8 transfer.[5][15] This interaction between DCN1 and UBC12 is a critical and specific step for CUL3 neddylation, making it an ideal target for selective inhibition.[15]

References

- 1. scbt.com [scbt.com]

- 2. Frontiers | Cullin 3 Ubiquitin Ligases in Cancer Biology: Functions and Therapeutic Implications [frontiersin.org]

- 3. Cullin 3 Ubiquitin Ligases in Cancer Biology: Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Insights into NEDD8 Activation of Cullin-RING Ligases: Conformational Control of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cullin 3 and Its Role in Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. CUL3 Antibody | Cell Signaling Technology [cellsignal.com]

- 10. Functional analysis of Cullin 3 E3 ligases in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A potent small-molecule inhibitor ... | Article | H1 Connect [archive.connect.h1.co]

- 12. Discovery of a small molecule inhibitor of cullin neddylation that triggers ER stress to induce autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Neddylation: Beyond Cullin-RING Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the DCN1-UBC12-Cullin 3 Axis: A Core Ubiquitination Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DCN1-UBC12-Cullin 3 axis represents a critical juncture in the regulation of protein degradation through the ubiquitin-proteasome system. This pathway governs the neddylation of Cullin 3 (CUL3), a scaffold protein for a large family of E3 ubiquitin ligases known as Cullin-RING Ligases (CRLs). The activation of CRL3 through neddylation is a pivotal step in targeting a vast array of substrate proteins for ubiquitination and subsequent degradation, thereby controlling numerous cellular processes. Dysregulation of this axis has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention.

This technical guide provides a comprehensive overview of the DCN1-UBC12-CUL3 axis, detailing the molecular mechanisms, key protein-protein interactions, and its broader biological significance. It further presents quantitative data on these interactions and their inhibition, alongside detailed protocols for essential experimental assays used to investigate this pathway.

Core Components and Mechanism

The neddylation of Cullin 3 is a multi-step enzymatic cascade analogous to ubiquitination, involving an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase. The core components of the axis discussed herein are:

-

DCN1 (Defective in Cullin Neddylation 1): A scaffold-like E3 ligase that plays a crucial role in facilitating the transfer of NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8), a ubiquitin-like protein, to cullins.[1][2] DCN1 interacts with both the NEDD8-charged E2 enzyme and the cullin, bringing them into proximity to enhance the efficiency of neddylation.[3][4] In mammalian cells, there are five DCN-like proteins (DCNL1-5).[4]

-

UBC12 (Ubiquitin Conjugating Enzyme E2 M): The primary E2 conjugating enzyme responsible for transferring NEDD8 to cullins, including Cullin 3.[5][6] The interaction between DCN1 and the N-terminus of UBC12 is a key regulatory step in the neddylation process.[7]

-

Cullin 3 (CUL3): A member of the cullin family of proteins that serve as molecular scaffolds for CRL complexes.[8] CUL3-based CRLs utilize BTB (Broad-Complex, Tramtrack and Bric-a-brac) domain-containing proteins as substrate receptors, targeting a wide range of proteins for ubiquitination.[8][9]

The neddylation of Cullin 3 by the DCN1-UBC12 axis induces a conformational change in the CUL3 protein, which is essential for the activation of the CRL3 E3 ubiquitin ligase complex.[10] This activation allows for the efficient recruitment of a ubiquitin-charged E2 enzyme to the CRL3 complex, leading to the ubiquitination of its specific substrates.

Signaling Pathway and Regulation

The DCN1-UBC12-Cullin 3 axis is a tightly regulated pathway that ensures the proper functioning of CRL3 E3 ligases. The interaction between DCN1 and UBC12 is a critical control point. Small molecule inhibitors have been developed that specifically disrupt this interaction, leading to a selective block in Cullin 3 neddylation.[11][12] This targeted inhibition has become a valuable tool for studying the downstream consequences of CRL3 inactivation and holds therapeutic promise.

Quantitative Data

The development of small molecule inhibitors targeting the DCN1-UBC12 interaction has provided valuable quantitative data on the affinity and kinetics of this crucial protein-protein interface.

| Compound | Target | Assay Type | Ki (nM) | KD (nM) | IC50 (nM) | Reference |

| DI-591 | DCN1/DCN2 | Fluorescence Polarization | 10-12 | [11][12] | ||

| DI-404 | DCN1 | <10 | [10][13] | |||

| DI-1548 | DCN1 | <1 | ||||

| DI-1859 | DCN1 | |||||

| WS-383 | DCN1-UBC12 | 11 | [7] | |||

| DC-2 | DCN1-UBC12 | 15 | [7] | |||

| NAcM-OPT | DCN1 |

| Interacting Proteins | Assay Type | Kd | Reference |

| DCN1 - UBC12 (peptide) | Fluorescence Polarization | 2.6 µM | |

| DCN1 - DI-591 | BioLayer Interferometry | 21.9 nM | [11] |

| DCN2 - DI-591 | BioLayer Interferometry | 11.2 nM | [4] |

Experimental Protocols

A variety of biochemical and cell-based assays are employed to study the DCN1-UBC12-Cullin 3 axis. Detailed protocols for some of the key experiments are provided below.

In Vitro Cullin 3 Neddylation Assay

This assay reconstitutes the neddylation of Cullin 3 in a test tube to assess the activity of the enzymatic cascade and the effect of potential inhibitors.

Materials:

-

Recombinant Human NEDD8

-

Recombinant Human NAE1/UBA3 (E1)

-

Recombinant Human UBC12 (E2)

-

Recombinant Human Cullin 3/RBX1 complex (E3 substrate)

-

Recombinant Human DCN1

-

Neddylation Reaction Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 0.5 mM DTT, 0.1 mg/mL BSA)

-

ATP solution (20 µM final concentration)

-

4x SDS-PAGE Loading Buffer (non-reducing)

-

Antibodies: anti-Cullin 3, anti-NEDD8

Protocol:

-

Prepare the neddylation reaction mixture in a microcentrifuge tube on ice. The final concentrations of the components are typically: 200 nM NEDD8, 25 nM NAE1/UBA3, 300 nM UBC12, 200 nM Cullin 3/RBX1, and DCN1 as required.

-

If testing an inhibitor, add the compound to the reaction mixture and incubate for 10-15 minutes at 25°C.

-

Initiate the reaction by adding ATP to a final concentration of 20 µM.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding 4x non-reducing SDS-PAGE loading buffer.

-

Analyze the samples by SDS-PAGE and Western blotting using anti-Cullin 3 and anti-NEDD8 antibodies to detect the neddylated and un-neddylated forms of Cullin 3.

Co-Immunoprecipitation (Co-IP) of DCN1 and Cullin 3

This technique is used to demonstrate the interaction between DCN1 and Cullin 3 within a cellular context.

Materials:

-

Cell line expressing endogenous DCN1 and Cullin 3 (e.g., KYSE70 cells)[12]

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody for immunoprecipitation (e.g., anti-DCN1 antibody)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., cell lysis buffer)

-

Elution Buffer (e.g., 2x SDS-PAGE loading buffer)

-

Antibodies for Western blotting: anti-Cullin 3, anti-DCN1

Protocol:

-

Culture and harvest cells.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysate by centrifugation.

-

Pre-clear the lysate by incubating with control IgG and protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-DCN1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using anti-Cullin 3 and anti-DCN1 antibodies.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the engagement of a small molecule inhibitor with its target protein in a cellular environment.[12][14][15]

Materials:

-

Cell line of interest (e.g., KYSE70 cells)[12]

-

Small molecule inhibitor (e.g., DI-591) and a negative control (e.g., DI-591DD)[12]

-

DMSO (vehicle control)

-

PBS

-

Lysis buffer with protease inhibitors

-

Antibody for Western blotting: anti-DCN1

Protocol:

-

Treat cultured cells with the inhibitor, negative control, or vehicle (DMSO) for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble DCN1 at each temperature by Western blotting. A shift in the thermal stability of DCN1 in the presence of the inhibitor indicates target engagement.[12]

References

- 1. origene.com [origene.com]

- 2. Dcn1 functions as a scaffold-type E3 ligase for cullin neddylation | MRC PPU [ppu.mrc.ac.uk]

- 3. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting cullin neddylation for cancer and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. Arctigenin impairs UBC12 enzyme activity and cullin neddylation to attenuate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. cusabio.com [cusabio.com]

- 9. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]